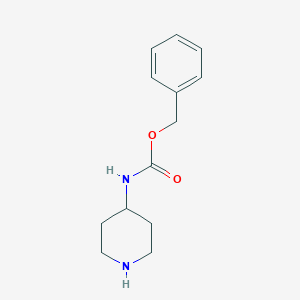

4-Cbz-aminopiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUAFRTAYMNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363849 | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182223-54-7, 207296-89-7 | |

| Record name | Phenylmethyl N-4-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzyl N-(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Cbz-aminopiperidine

[1]

Executive Summary

Target Molecule: 4-(Benzyloxycarbonylamino)piperidine CAS: 182223-54-7 Molecular Weight: 234.29 g/mol [1][2][3]

This technical guide outlines the high-fidelity synthesis of 4-Cbz-aminopiperidine , a critical diamine linker used in the development of peptidomimetics, CDK2/4/6 inhibitors, and HIV-1 protease inhibitors.[1]

While 4-aminopiperidine contains both a primary (exocyclic) and secondary (endocyclic) amine, direct functionalization with benzyl chloroformate (Cbz-Cl) typically results in a mixture of regioisomers, favoring the more nucleophilic ring nitrogen or bis-protection.[1] To ensure structural integrity and scalability, this guide details an orthogonal protection strategy . This route utilizes 1-Boc-4-aminopiperidine as the starting material, allowing for selective Cbz-protection of the exocyclic amine followed by chemoselective acidolysis of the Boc group.[1]

Part 1: Strategic Retrosynthesis & Route Selection[1]

The Regioselectivity Challenge

The synthesis hinges on distinguishing between two nucleophilic nitrogen centers.[1]

-

N1 (Secondary, Ring): Higher steric hindrance but generally higher basicity/nucleophilicity in aprotic solvents.[1]

-

N4 (Primary, Exocyclic): Less hindered but prone to over-acylation if not controlled.[1]

Why Direct Protection Fails: Attempting to react Cbz-Cl directly with 4-aminopiperidine (even at low temperatures) yields a statistical mixture of:

The Solution: Orthogonal Protection

The industry-standard protocol employs a "Protect-Protect-Deprotect" strategy.[1] By starting with the ring nitrogen already blocked by a tert-butyloxycarbonyl (Boc) group, we force the Cbz-Cl to react exclusively with the free primary amine.[1]

Figure 1: Comparison of direct functionalization (risky) vs. the recommended orthogonal protection strategy (robust).

Part 2: Detailed Experimental Protocol

Phase 1: Cbz-Protection of 1-Boc-4-aminopiperidine

This step installs the Cbz group on the exocyclic amine using Schotten-Baumann conditions (biphasic) or organic base conditions.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 1-Boc-4-aminopiperidine | 1.0 | Starting Material |

| Benzyl chloroformate (Cbz-Cl) | 1.1 - 1.2 | Protecting Group Source |

| Triethylamine (TEA) | 1.5 - 2.0 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | 10-15 Vol | Solvent |[1]

Protocol:

-

Setup: Charge a reaction vessel with 1-Boc-4-aminopiperidine (1.0 eq) and DCM (10 volumes). Cool the solution to 0–5 °C using an ice bath.

-

Base Addition: Add Triethylamine (1.5 eq) dropwise.

-

Acylation: Add Benzyl chloroformate (1.1 eq) dropwise over 30–60 minutes. Critical: Maintain internal temperature < 10 °C to prevent bis-acylation or Boc-cleavage (rare but possible if exotherm is uncontrolled).[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the starting amine and formation of the carbamate (Rf ~ 0.5–0.6).[1]

-

Workup:

-

Output: 1-Boc-4-(Cbz-amino)piperidine (White to off-white solid).

Phase 2: Chemoselective Deprotection (Boc Removal)

The objective is to remove the acid-labile Boc group while retaining the Cbz group.[1] Cbz groups are stable to acidic conditions (HCl, TFA) but labile to hydrogenolysis (H2/Pd).[1] Therefore, acidolysis is the required method.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Intermediate (Phase 1) | 1.0 | Substrate |

| 4M HCl in Dioxane | 5.0 - 10.0 | Deprotection Agent |

| Methanol (Optional) | 2-3 Vol | Co-solvent (if solubility issues) |[1]

Protocol:

-

Dissolution: Dissolve the intermediate from Phase 1 in minimal DCM or MeOH.

-

Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0 °C.

-

Note: TFA (20% in DCM) can also be used, but HCl/Dioxane is preferred to avoid trifluoroacetate salts which are hygroscopic.[1]

-

-

Reaction: Stir at room temperature for 3–12 hours.

-

Visual Cue: A white precipitate (the amine hydrochloride salt) often forms.[1]

-

-

IPC: Monitor by LCMS. Mass shift: [M+H]+ should shift from ~335 (Boc-protected) to ~235 (Target).

-

Isolation (Salt Form): If the product precipitates, filter and wash with ether.[1] This yields 4-Cbz-aminopiperidine Hydrochloride .[1]

Phase 3: Free Base Generation (Final Target)

Most applications require the free secondary amine for subsequent coupling.[1]

Protocol:

-

Neutralization: Suspend the hydrochloride salt in water.[1]

-

Basification: Slowly add 2N NaOH or 10% Na2CO3 until pH > 10.

-

Caution: Ensure the temperature remains < 10 °C to prevent hydrolysis of the Cbz ester.[1]

-

-

Extraction: Extract the free base into DCM or EtOAc (3 x 5 volumes).

-

Drying: Dry over anhydrous Na2SO4.

-

Concentration: Evaporate solvent under reduced pressure.

-

Final Product: 4-Cbz-aminopiperidine (White solid).

Part 3: Process Visualization & Logic[1]

The following diagram illustrates the chemical workflow, highlighting the critical decision points and conditions required to maintain the integrity of the Cbz group during Boc removal.

Figure 2: Step-by-step process flow for the orthogonal synthesis of 4-Cbz-aminopiperidine.

Part 4: Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR (400 MHz, CDCl3)

-

Aromatic Region:

7.30–7.40 (m, 5H, Phenyl of Cbz).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Benzylic Protons:

5.10 (s, 2H, Ph-CH 2-O).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Carbamate NH:

4.70–4.80 (br s, 1H, Exocyclic NH).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Piperidine Ring:

-

3.05–3.15 (m, 2H, Ring CH eq).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

2.60–2.70 (m, 2H, Ring CH ax).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

3.55–3.70 (m, 1H, CH-NHCbz).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

1.90–2.00 (m, 2H).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

1.30–1.45 (m, 2H).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Mass Spectrometry (ESI)[1][8]

References

-

ChemicalBook. (2025).[4] Synthesis of 4-(N-benzyloxycarbonyl)-aminopiperidine from 1-Boc-4-(Cbz-amino)piperidine.[1][4] Retrieved from [1]

-

Vertex Pharmaceuticals. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.[1] Patent CN102442937A. Retrieved from

-

Biosynth. (2025). 4-Cbz-aminopiperidine Product Specifications and CAS 182223-54-7 Data.[1][2][3][4][8] Retrieved from [1]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Standard reference for orthogonal protection strategies: Boc vs Cbz stability).

-

National Institutes of Health (NIH). (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes.[1] (Context on the difficulty of direct selective protection). Retrieved from [1]

Sources

- 1. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 2. 182223-54-7|4-Cbz-Aminopiperidine|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. 4-Cbz-Aminopiperidine | 182223-54-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Cbz-Aminopiperidine | 182223-54-7 [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Cbz-Aminopiperidine in Medicinal Chemistry

Introduction: The Architectural Advantage of 4-Cbz-Aminopiperidine

In the landscape of modern drug discovery, the piperidine scaffold is a privileged structure, appearing in a vast array of FDA-approved therapeutics. Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting complex biological systems. Among the various substituted piperidines, 4-Cbz-aminopiperidine (benzyl N-piperidin-4-ylcarbamate) emerges as a uniquely versatile and strategic building block.

Its power lies in its differentiated reactivity. The molecule possesses two distinct nitrogen nucleophiles: a secondary amine within the piperidine ring and a primary amine at the 4-position, which is masked as a carbamate by the carboxybenzyl (Cbz or Z) protecting group . This clever design allows for the selective functionalization of the ring nitrogen without affecting the exocyclic amine. Subsequently, the Cbz group can be efficiently removed under conditions that are orthogonal to many other functionalities, unveiling the primary amine for further elaboration. This two-step, selective functionalization strategy is a cornerstone of convergent synthesis, enabling chemists to rapidly build molecular complexity and generate libraries of compounds for structure-activity relationship (SAR) studies.[1][2][3]

This guide provides an in-depth exploration of 4-Cbz-aminopiperidine as a synthetic intermediate, detailing the core chemical transformations it enables and providing field-tested protocols for its application.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| IUPAC Name | benzyl N-piperidin-4-ylcarbamate | [4] |

| CAS Number | 182223-54-7 | [4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |

| Molecular Weight | 234.29 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Soluble in methanol, chloroform, dichloromethane | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [6] |

Safety Profile: According to GHS classifications, 4-Cbz-aminopiperidine is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]

Core Synthetic Strategies & Protocols

The primary utility of 4-Cbz-aminopiperidine stems from the high nucleophilicity of the endocyclic secondary amine, which can be selectively targeted by various electrophiles.

Caption: Sequential functionalization workflow for 4-Cbz-aminopiperidine.

N-Alkylation of the Piperidine Ring

Direct N-alkylation is a straightforward method for introducing alkyl substituents onto the piperidine nitrogen. The reaction proceeds via an Sₙ2 mechanism, where the secondary amine acts as the nucleophile.

Causality of Protocol Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial. Its role is to quench the proton generated on the nitrogen atom after alkylation, driving the reaction to completion. Using a strong, nucleophilic base could lead to competing side reactions with the alkyl halide.

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and facilitate the Sₙ2 reaction without interfering.[7][8]

-

Control: To prevent undesired quaternary ammonium salt formation from over-alkylation, the alkylating agent is often added slowly or used in slight excess (1.0-1.2 equivalents).[8]

Experimental Protocol: Synthesis of Benzyl 1-benzylpiperidin-4-ylcarbamate

-

Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-Cbz-aminopiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration of the amine).

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

Reductive Amination of the Piperidine Ring

Reductive amination is a powerful and highly versatile alternative to direct alkylation, particularly for synthesizing secondary and tertiary amines from aldehydes and ketones.[9][10] This method is often milder and avoids the potential for over-alkylation.

Causality of Protocol Choices:

-

Mechanism: The reaction proceeds via the initial formation of an iminium ion intermediate between the piperidine nitrogen and the carbonyl compound. This electrophilic intermediate is then reduced in situ by a hydride reagent.[10]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing the iminium ion much faster than the starting aldehyde or ketone. This selectivity prevents the wasteful reduction of the carbonyl starting material.[9][10]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the reaction.

Caption: Key steps in the reductive amination process.

Experimental Protocol: Synthesis of Benzyl 1-benzylpiperidin-4-ylcarbamate

-

Reaction Setup: Dissolve 4-Cbz-aminopiperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. An initial effervescence may be observed.

-

Reaction: Continue stirring the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.[10]

-

Work-up: Quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Cbz Group Deprotection: Unveiling the Primary Amine

Once the piperidine nitrogen is functionalized, the Cbz group can be removed to allow for subsequent reactions at the 4-amino position. The classic and most widely used method is palladium-catalyzed hydrogenolysis.

Causality of Protocol Choices:

-

Mechanism: The Cbz group is cleaved by heterogeneous catalysis. Hydrogen gas (H₂) adsorbs onto the surface of the palladium catalyst (Pd/C), where it reductively cleaves the benzylic C-O bond of the carbamate. The reaction byproducts are the free amine, toluene, and carbon dioxide, which are volatile and easily removed.[11]

-

Catalyst: Palladium on activated carbon (10% Pd/C) is the standard catalyst. It is robust, efficient, and can be easily removed by filtration.

-

Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.

Experimental Protocol: Synthesis of 1-Benzylpiperidin-4-amine

-

Reaction Setup: In a heavy-walled hydrogenation flask, dissolve the Cbz-protected substrate (e.g., benzyl 1-benzylpiperidin-4-ylcarbamate, 1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi).

-

Reaction: Shake or stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-16 hours). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which is often pure enough for the next step or can be further purified if necessary.

Alternative Deprotection: While hydrogenolysis is common, acid-mediated deprotection using reagents like HBr in acetic acid or various HCl solutions can also be effective, especially when a substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes).[12][13]

Comparative Summary of N-Functionalization Methods

| Method | Key Reagents | Advantages | Limitations |

| N-Alkylation | Alkyl Halide, K₂CO₃/DIPEA | Simple procedure; Good for primary and benzylic halides. | Risk of over-alkylation; Less effective for secondary halides.[8] |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | High versatility; Broad substrate scope; No over-alkylation.[9] | Requires a carbonyl compound; Reducing agent is moisture-sensitive. |

| N-Acylation | Acyl Halide/Anhydride, Base | Rapid and efficient; Forms stable amide bonds. | Product is a neutral amide, not a basic amine. |

Conclusion: A Strategic Asset for Drug Discovery

4-Cbz-aminopiperidine is more than just a chemical intermediate; it is a strategic tool that offers a reliable and predictable pathway for synthesizing complex molecules. Its differentially protected nitrogens provide chemists with precise control over the synthetic sequence, enabling the efficient construction of novel 4-aminopiperidine derivatives.[14][15] This building block has been instrumental in the development of compounds targeting a range of biological targets, including CCR5 antagonists for HIV treatment and inhibitors of HCV assembly.[3][16] The robust and scalable protocols associated with its use ensure its continued prominence in both academic research and industrial drug development programs.

References

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]

-

G. C. C. Leo, et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Retrieved from [Link]

-

J. Cui, et al. (2007). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

G. J. Ford, et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]

-

J. M. St. Gelais, et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

C. Ghelardini, et al. (1998). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cbz-aminopiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Universita degli Studi di Firenze.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Cbz-Protected Amino Groups [organic-chemistry.org]

- 13. tdcommons.org [tdcommons.org]

- 14. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

Application Notes and Protocols: The Strategic Use of 4-Cbz-aminopiperidine in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold and the Role of N-Protection

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties: a three-dimensional structure that can effectively probe biological space, metabolic stability, and the ability to improve the pharmacokinetic profile of a drug candidate. The 4-aminopiperidine variant, in particular, serves as a versatile scaffold, offering a key vector for introducing diverse functionalities that can interact with biological targets.[2][3] This structural motif is a cornerstone in the synthesis of a wide array of therapeutic agents, including treatments for infectious diseases, neurological disorders, and cancer.[4][5][6]

The strategic manipulation of the two nitrogen atoms on the 4-aminopiperidine core is paramount to its utility. The exocyclic primary amine is typically used as a nucleophile for building out the pharmacophore, while the endocyclic secondary amine often requires protection to prevent unwanted side reactions, such as over-alkylation or acylation. This is where the carboxybenzyl (Cbz) protecting group proves invaluable. The Cbz group provides robust protection under a variety of reaction conditions, yet it can be removed cleanly under specific, non-harsh conditions, making it an ideal choice during multi-step synthetic campaigns.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of 4-Cbz-aminopiperidine as a key building block in medicinal chemistry. We will delve into its physicochemical properties, provide validated protocols for its synthesis and key transformations, and present case studies of its application in the development of targeted therapeutics.

Physicochemical Properties of 4-Cbz-aminopiperidine

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The following table summarizes the key properties of 4-Cbz-aminopiperidine.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [7][8] |

| Molecular Weight | 234.29 g/mol | [7][8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 100 - 105 °C | [7] |

| Solubility in Water | Insoluble | [7] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [7] |

| pKa | ~9-10 (for the aliphatic amine) | [7] |

| CAS Number | 182223-54-7 | [8] |

Synthetic Protocols: Core Reactions and Transformations

The utility of 4-Cbz-aminopiperidine lies in the selective functionalization of its exocyclic primary amine, followed by either the retention or removal of the Cbz group to allow for further modification of the endocyclic nitrogen. Below are detailed protocols for key synthetic transformations.

General Workflow for the Utilization of 4-Cbz-aminopiperidine

The following diagram illustrates a typical workflow in which 4-Cbz-aminopiperidine is employed as a starting material for the synthesis of more complex drug-like molecules.

Caption: General synthetic workflow utilizing 4-Cbz-aminopiperidine.

Protocol 1: N-Alkylation of the Exocyclic Amine

This protocol describes the mono-alkylation of the primary amine of 4-Cbz-aminopiperidine using an alkyl halide. This reaction is fundamental for introducing a wide range of substituents.

Materials and Reagents:

-

4-Cbz-aminopiperidine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Cbz-aminopiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of a base like K₂CO₃ is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Acetonitrile is a common polar aprotic solvent for such reactions. The workup with NaHCO₃ removes any residual acid.

Protocol 2: N-Acylation of the Exocyclic Amine

This protocol details the formation of an amide bond by reacting the primary amine of 4-Cbz-aminopiperidine with an acyl chloride or anhydride.

Materials and Reagents:

-

4-Cbz-aminopiperidine

-

Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-Cbz-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude N-acylated product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The reaction is run at 0 °C to control the exothermicity of the acylation. A hindered base like DIPEA can be used to minimize potential side reactions. The acidic and basic washes in the workup remove unreacted starting materials and byproducts.

Protocol 3: Cbz Deprotection

This protocol describes the removal of the Cbz protecting group to liberate the endocyclic secondary amine for further functionalization. The most common method is catalytic hydrogenation.

Materials and Reagents:

-

N-substituted-4-Cbz-aminopiperidine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected piperidine derivative in methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a pressure reactor) at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Trustworthiness of the Protocol: This is a highly reliable and clean reaction. The catalyst is easily removed by filtration, and the only byproduct is toluene, which is volatile. It is critical to handle the Pd/C catalyst with care, as it can be pyrophoric when dry.

Applications in Drug Discovery: Case Studies

The 4-Cbz-aminopiperidine scaffold is a key component in numerous drug candidates across various therapeutic areas.

Case Study 1: CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the HIV-1 virus into host cells. Small molecules that block this receptor are effective antiretroviral agents. The 4-aminopiperidine scaffold is a central feature in several potent CCR5 antagonists.[4] The synthesis of these compounds often involves the alkylation or acylation of a protected 4-aminopiperidine derivative.

The following diagram illustrates a simplified synthetic pathway for a generic piperazino-piperidine based CCR5 antagonist, highlighting the role of the 4-aminopiperidine building block.

Caption: Simplified synthesis of a CCR5 antagonist.

Case Study 2: Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 4-aminopiperidine moiety can be functionalized to present key hydrogen bond donors and acceptors that mimic the interactions of ATP, while the rest of the molecule can be elaborated to achieve selectivity for a specific kinase. For example, derivatives of 4-aminoquinoline have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling.[9] The synthesis of these inhibitors can involve the coupling of a 4-aminopiperidine derivative to the quinoline core.

Case Study 3: GPCR Modulators for Neurological and Other Disorders

The 4-aminopiperidine scaffold is also prevalent in modulators of G-protein coupled receptors (GPCRs), such as muscarinic, dopamine, and somatostatin receptors.[5][10] For instance, 4-Boc-aminopiperidine is a key intermediate in the synthesis of muscarinic M3 receptor antagonists used for treating respiratory and gastrointestinal disorders.[5] Similarly, derivatives of 4-aminopiperidine have been investigated as modulators of CXCR4, a chemokine receptor implicated in cancer metastasis and inflammatory diseases.[11]

Analytical Methods for Quality Control

Ensuring the identity and purity of 4-Cbz-aminopiperidine and its derivatives is crucial for reproducible synthetic results and for regulatory compliance in drug development.

| Analytical Technique | Purpose and Expected Results |

| ¹H NMR | Structure Confirmation: Expect to see characteristic peaks for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic protons (~5.1 ppm), and the protons of the piperidine ring (a complex pattern between 1.5-3.5 ppm). The N-H proton will appear as a broad signal. |

| ¹³C NMR | Structure Confirmation: Key signals include the carbonyl of the carbamate (~155 ppm), the aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the carbons of the piperidine ring. |

| HPLC-MS | Purity Assessment and Mass Confirmation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is used to determine the purity of the compound and confirm its molecular weight. For 4-Cbz-aminopiperidine, the expected [M+H]⁺ ion would be at m/z 235.14.[12] |

| FT-IR | Functional Group Identification: Fourier-Transform Infrared spectroscopy can confirm the presence of key functional groups, such as the N-H stretch (~3300 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and C-H stretches. |

Conclusion

4-Cbz-aminopiperidine is a high-value, versatile building block in drug discovery. Its strategic use, enabled by the robust Cbz protecting group, allows for the controlled and sequential functionalization of both nitrogen atoms within the 4-aminopiperidine scaffold. The protocols and insights provided in these application notes are intended to empower researchers to effectively leverage this important synthetic intermediate in the design and synthesis of novel therapeutic agents. As with any chemical process, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Zhu, J., & Wang, Q. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3857-3860. [Link]

-

Chem-Impex. (n.d.). 4-Aminopiperidine. Retrieved from [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015).

- CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020).

-

Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., & Ghelardini, C. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5902. [Link]

- US7115634B2 - 4-aminopiperidine and their use as a medicine. (2006).

-

Gualtieri, F., Dei, S., Manetti, D., Novella Romanelli, M., Scapecchi, S., & Teodori, E. (2002). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 12(21), 3129-3132. [Link]

-

Gualtieri, F., Dei, S., Manetti, D., Novella Romanelli, M., Scapecchi, S., & Teodori, E. (2002). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

-

Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514304, 4-Cbz-aminopiperidine. Retrieved from [Link]

-

Lee, H., Lee, H., Lee, D. P., Kim, S., & Shim, H. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry, 201, 112479. [Link]

-

ResearchGate. (n.d.). Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted... [Image]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Thompson, M. P., & Wilding, M. C. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link]

-

GEN. (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5]. [Image]. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Analytical Methods Committee. (2012). Analytical methodology for the determination of piperazines. Analytical Methods, 4(9), 2639-2649. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Kobayashi, T., Iwama, S., Fusano, A., Kato, Y., Ikeda, A., Teranishi, Y., Nishihara, A., & Tobe, M. (2014). Design and synthesis of an aminopiperidine series of γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 378-381. [Link]

-

Poso, A. (2019). Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. PMC. [Link]

-

Chemical Communications. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PMC. [Link]

-

Wolckenhauer, S. A., Tawa, G. J., & Ye, H. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 7. 4-Cbz-Aminopiperidine Supplier China | High Purity CAS 4971-95-1 | Specifications, Safety & Applications [pipzine-chem.com]

- 8. 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 11. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cbz-aminopiperidine

Introduction: The Strategic Importance of 4-Cbz-aminopiperidine in Drug Discovery

4-Cbz-aminopiperidine, also known as benzyl N-(piperidin-4-yl)carbamate, is a pivotal building block in modern medicinal chemistry. The piperidine scaffold is a common motif in a wide array of FDA-approved drugs due to its favorable pharmacokinetic properties. The specific substitution pattern of 4-aminopiperidine makes it a versatile synthon for introducing diversity into drug candidates, particularly in the development of kinase inhibitors, GPCR modulators, and antiviral agents.[1][2]

The carboxybenzyl (Cbz) protecting group plays a crucial role in the synthetic utility of this intermediate.[3] It effectively masks the nucleophilicity of the 4-amino group, allowing for selective functionalization of the piperidine ring nitrogen.[4] The Cbz group is renowned for its stability across a broad range of reaction conditions and can be selectively removed, often via catalytic hydrogenation, which offers an orthogonal deprotection strategy in multi-step syntheses.[3][4] This document provides a comprehensive guide to the large-scale synthesis of 4-Cbz-aminopiperidine, focusing on a practical and scalable protocol, in-depth mechanistic insights, and critical safety considerations for researchers and professionals in drug development.

Synthetic Strategy: A Robust and Scalable Approach

For the large-scale production of 4-Cbz-aminopiperidine, a direct acylation of 4-aminopiperidine with benzyl chloroformate is the most straightforward and economically viable route. This approach is favored for its high atom economy and relatively simple execution.

The core of this strategy lies in the chemoselective acylation of the more nucleophilic primary amino group of 4-aminopiperidine in the presence of the secondary amine within the piperidine ring. This selectivity is achieved by carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the temperature.

An alternative, though more circuitous route, involves the synthesis of N-benzyl-4-piperidone, followed by reductive amination and subsequent de-benzylation and Cbz protection.[5][6] While effective, this multi-step process is less efficient for the specific large-scale synthesis of the target compound.

Detailed Experimental Protocol: Large-Scale Synthesis of 4-Cbz-aminopiperidine

This protocol is designed for a nominal 1 kg scale production. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment with appropriate personal protective equipment (PPE).

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 4-Aminopiperidine | 13035-19-3 | 100.16 | 1.00 kg | 1.00 |

| Benzyl Chloroformate | 501-53-1 | 170.59 | 1.72 kg (1.43 L) | 1.01 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 0.44 kg | 1.10 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - |

| Deionized Water | 7732-18-5 | 18.02 | 15 L | - |

| Brine (saturate NaCl) | 7647-14-5 | 58.44 | 2 L | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 0.5 kg | - |

Equipment:

-

20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

-

Cooling/heating circulator

-

Large separatory funnel (20 L)

-

Filtration apparatus

-

Rotary evaporator with a large-capacity flask

-

Vacuum oven

Procedure:

-

Reaction Setup:

-

Charge the 20 L jacketed reactor with 4-aminopiperidine (1.00 kg, 9.98 mol) and dichloromethane (10 L).

-

Begin stirring and cool the mixture to 0-5 °C using the circulating cooler.

-

In a separate vessel, dissolve sodium hydroxide (0.44 kg, 11.0 mol) in deionized water (5 L) and cool the solution to 10-15 °C.

-

-

Acylation Reaction:

-

Once the reactor contents are at the target temperature, slowly add the cold sodium hydroxide solution to the stirred solution of 4-aminopiperidine in DCM. Maintain the temperature below 10 °C during the addition.

-

In the addition funnel, charge the benzyl chloroformate (1.72 kg, 10.08 mol).

-

Add the benzyl chloroformate dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[7]

-

After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, stop the stirring and allow the layers to separate.

-

Transfer the contents of the reactor to a 20 L separatory funnel.

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with dichloromethane (2 x 2.5 L).

-

Combine all organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layer with deionized water (2 x 2 L) and then with brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate (0.5 kg), stir for 30 minutes, and then filter.

-

-

Solvent Removal and Isolation:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by crystallization. A common solvent system is isopropanol/water or toluene/heptane.

-

Dissolve the crude product in a minimal amount of hot isopropanol.

-

Slowly add water until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then cool to 0-5 °C to maximize crystal formation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Expected Yield and Purity:

-

Yield: 80-90%

-

Purity: >98% (by HPLC)

-

Appearance: White to off-white solid

Process Optimization and Scale-Up Considerations

-

Temperature Control: Maintaining a low temperature during the addition of benzyl chloroformate is critical to minimize the formation of di-acylated and other byproducts.

-

Agitation: Efficient stirring is necessary to ensure proper mixing of the biphasic reaction mixture.

-

pH Control: The presence of a base is essential to neutralize the hydrochloric acid byproduct of the reaction.

-

Purification: For very high purity requirements, a second recrystallization or column chromatography may be necessary, although the latter is less practical at a large scale.[8]

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.39 – 7.29 (m, 5H), 5.12 (s, 2H), 4.85 (br s, 1H), 3.75 (m, 1H), 3.20 (dt, J = 12.4, 4.0 Hz, 2H), 2.75 (t, J = 12.4 Hz, 2H), 1.95 (d, J = 12.0 Hz, 2H), 1.40 (qd, J = 12.0, 4.0 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.9, 136.7, 128.5, 128.1, 128.0, 66.7, 48.1, 44.9, 32.9.

-

Mass Spectrometry (ESI+): m/z 235.1 [M+H]⁺.

Safety Precautions

-

4-Aminopiperidine: Corrosive and can cause skin and eye burns. Handle with appropriate gloves and eye protection.

-

Benzyl Chloroformate: Highly toxic, corrosive, and a lachrymator.[9][10][11] It is fatal if inhaled and may cause cancer.[9] All handling must be done in a well-ventilated fume hood with appropriate respiratory protection.[9] Skin and eye contact must be strictly avoided by using resistant gloves, lab coat, and chemical splash goggles.[11] Store in a cool, dry place away from moisture.[10][12]

-

Dichloromethane: A volatile and suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Reaction Hazards: The acylation reaction is exothermic and requires careful temperature control to prevent runaway reactions. The work-up involves handling large volumes of flammable and volatile organic solvents.

Visualizing the Process

Synthetic Pathway

Figure 1: Synthetic route to 4-Cbz-aminopiperidine.

Experimental Workflow

Figure 2: Step-by-step workflow for large-scale synthesis.

References

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. Available at: [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

-

ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. | Request PDF - ResearchGate. Available at: [Link]

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents.

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Piperidine Synthesis. - DTIC. Available at: [Link]

-

Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Benzyl chloroformate - Chemos GmbH&Co.KG. Available at: [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

-

Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed. Available at: [Link]

-

Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. Available at: [Link]

-

1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem. Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. Available at: [Link]

-

Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Available at: [Link]

-

Cbz-Protected Amino Groups. Available at: [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. Available at: [Link]

-

Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. Available at: [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

-

How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemos.de [chemos.de]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Cbz-aminopiperidine

Topic: Purification of 4-(Benzyloxycarbonylamino)piperidine (and related isomers) from reaction mixtures. Audience: Organic Chemists, Process Scientists, and Drug Development Researchers. Content ID: TSC-PUR-042[1]

Introduction: The Selectivity Challenge

The synthesis of 4-Cbz-aminopiperidine (typically referring to Benzyl piperidin-4-ylcarbamate , where the exocyclic amine is protected) presents a classic chemoselectivity challenge. The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms: a secondary amine (piperidine ring) and a primary exocyclic amine.

While the secondary amine is generally more nucleophilic, steric factors and reagent choice (e.g., Cbz-Cl vs. Cbz-OSu) dictate the product distribution. Consequently, crude reaction mixtures often contain a "soup" of four distinct species:

-

Target Product: Mono-protected amine (Amphoteric/Basic).[1]

-

Impurity A: Di-Cbz protected species (Neutral).[1]

-

Impurity B: Unreacted 4-aminopiperidine (Highly Polar Basic).[1]

-

Impurity C: Benzyl alcohol/Benzyl chloride (Neutral/Lipophilic).[1]

This guide details a self-validating Acid-Base "Switch" Protocol to isolate the target mono-protected amine without tedious column chromatography.[1]

Module 1: The Acid-Base "Switch" Protocol

Core Principle: The target molecule retains one basic nitrogen (pKa ~10–11), whereas the major impurities are either neutral (Di-Cbz, Benzyl alcohol) or highly water-soluble (unreacted diamine). We exploit this basicity to "switch" the product between aqueous and organic phases, leaving impurities behind.

Step-by-Step Workflow

Prerequisites:

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Acid: 1M HCl or 10% Citric Acid (for milder conditions).[1]

-

Base: 2M NaOH or Saturated

.

Phase 1: The Acid Extraction (Removal of Neutral Impurities)

-

Dissolution: Dissolve the crude reaction residue in EtOAc (approx. 10 mL per gram of crude).

-

First Wash: Wash the organic phase with water (

) to remove bulk salts.[1] -

The Switch: Extract the organic phase with 1M HCl (

).-

Chemistry: The target (Mono-Cbz) and unreacted amine protonate and move to the Aqueous Layer .

-

Separation: The Di-Cbz impurity and Benzyl Alcohol remain in the Organic Layer .[1]

-

-

Validation: Check the Organic Layer by TLC.[1] It should contain the non-polar spots (high

).[1] Discard the Organic Layer (or save for recovery of side products).

Phase 2: The Base Recovery (Isolation of Target)

-

Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M NaOH until pH > 12.

-

Observation: The solution will become cloudy as the Mono-Cbz amine deprotonates and precipitates/oils out.[1]

-

-

Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (

).-

Selectivity Note: The unreacted starting material (4-aminopiperidine) is highly polar and water-soluble.[1] A significant portion will remain in the aqueous phase, effectively separating it from the lipophilic Mono-Cbz target.

-

-

Finishing: Wash the combined organic extracts with Brine (

), dry over

Visualizing the Workflow

The following diagram maps the logical flow of the "Acid-Switch" purification.

Figure 1: Logical flow for the Acid-Base purification of amphoteric amines.

Module 2: Troubleshooting & Optimization

Common Impurity Profiles

| Impurity | Origin | Physicochemical Property | Removal Strategy |

| Di-Cbz | Over-reaction (excess Cbz-Cl) | Neutral, Lipophilic | Remains in organic phase during acid extraction.[1] |

| Benzyl Alcohol | Hydrolysis of Cbz-Cl | Neutral, Lipophilic | Remains in organic phase during acid extraction.[1] |

| 4-Aminopiperidine | Incomplete Reaction | Highly Polar, Basic | Remains in aqueous phase during final extraction or removed via brine washes.[1] |

| Benzyl Chloride | Unreacted Reagent | Neutral, Alkylator | Remains in organic phase during acid extraction.[1][2] |

Critical Troubleshooting Scenarios

Scenario 1: "I formed an emulsion during the basic extraction."

-

Cause: The Mono-Cbz amine can act as a surfactant, especially at high concentrations.[1]

-

Fix:

Scenario 2: "My yield is low after acid extraction."

-

Cause: The target amine might be too lipophilic (if the N-substituent is large) or the acid was too weak.

-

Fix:

-

Ensure the pH of the aqueous layer is < 2 during the acid wash.

-

If the target is very lipophilic, increase the volume of the aqueous acid phase or use a stronger acid concentration (2M HCl).

-

Check the discarded organic layer:[1] Basify a small aliquot and check TLC.[1] If the product is there, re-extract with stronger acid.

-

Scenario 3: "I still see Benzyl Alcohol in my NMR."

-

Cause: Benzyl alcohol has slight water solubility and can be dragged along.[1]

-

Fix:

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of acid-base extraction? A: Yes, but it is often unnecessary and harder.[1]

-

Challenge: Amines often streak on silica due to interaction with acidic silanols.[1]

-

Modification: If you must column, use 1% Triethylamine (TEA) or 1% Ammonia in your eluent (e.g., DCM/MeOH/NH3) to deactivate the silica.

-

Detection: Cbz groups are UV active (254 nm), making detection easy, unlike the starting material [1].

Q2: Which isomer do I have? (1-Cbz vs. 4-Cbz) A: This depends on your synthesis route.

-

Reaction: 4-aminopiperidine + Cbz-Cl (1 eq) at

. -

Selectivity: The secondary amine (ring nitrogen) is generally more nucleophilic than the primary amine. Therefore, the major product is usually 1-Cbz-4-aminopiperidine [2].[1]

-

Confirmation: Use 1H NMR.

-

1-Cbz: The protons adjacent to the ring nitrogen will show significant chemical shift changes / broadening due to the carbamate rotamers.

-

4-Cbz: The exocyclic NH proton will appear as a doublet (coupling to CH) around 4.5–5.0 ppm.

-

Q3: How do I remove the Di-Cbz impurity if acid extraction fails? A: If the acid extraction doesn't fully clear the Di-Cbz (rare), recrystallization is the best backup.

-

Solvent System: Dissolve in a minimum amount of hot EtOAc, then slowly add Hexanes until cloudy. Cool to

. The Mono-Cbz usually crystallizes, while Di-Cbz and Benzyl alcohol stay in the mother liquor.

Q4: Is the Cbz group stable to the acid workup? A: Yes. The Cbz (Carboxybenzyl) group is stable to dilute aqueous acid (1M HCl) at room temperature. It requires strong acids (HBr/Acetic Acid) or Lewis acids for cleavage [3].[1]

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups: Protection and Deprotection. Available at: [Link]

-

National Institutes of Health (PubChem). 4-Aminopiperidine Compound Summary.[1] (Discusses reactivity and pKa). Available at: [Link]

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for stability of Cbz groups).

Sources

Technical Support Center: Catalyst Poisoning in 4-Cbz-Aminopiperidine Hydrogenation

Ticket ID: #CAT-H2-CBZ-4AP Subject: Troubleshooting Incomplete Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Amine Trap"

The hydrogenolysis of N-Cbz-4-aminopiperidine is deceptively simple. While the Cbz (carbobenzyloxy) group is generally labile, this specific substrate presents a unique challenge: Product Inhibition .

The product of this reaction is a piperidine derivative—a strong secondary amine (

Part 1: The Mechanism of Failure

To fix the reaction, you must understand the competition at the catalyst surface.

Visual 1: Competitive Adsorption & Acidic Promotion

This diagram illustrates why neutral conditions fail and how acidic promoters restore turnover.

Figure 1: Mechanism of amine poisoning. In neutral media, the product binds to Pd (Red). In acidic media, the protonated amine cannot coordinate, leaving sites free for turnover (Green).

Part 2: Troubleshooting FAQs (Symptom-Based)

Module A: Intrinsic Poisoning (Product Inhibition)

Q: My reaction starts fast but stalls at ~60% conversion. Adding fresh catalyst doesn't help much. Why? A: This is the classic signature of Product Inhibition . The free piperidine amine generated during the first half of the reaction has saturated the catalyst surface. Adding fresh catalyst only provides temporary relief before it too is poisoned by the accumulated product.

-

The Fix: You must protonate the amine.

-

Protocol: Switch your solvent system to Methanol with 1.0–1.5 equivalents of Acetic Acid (AcOH) or use Ethanol/HCl . The resulting ammonium salt does not bind to Pd, allowing the reaction to proceed to completion [1].

Q: I am already using Acetic Acid, but the reaction is still sluggish. Is the catalyst dead?

A: If you are using AcOH and it's still slow, check your Hydrogen Mass Transfer .

Cbz deprotection is a heterogeneous surface reaction. The rate-limiting step is often the dissolution of

-

Diagnostic: Does increasing the stirring speed (RPM) increase the rate? If yes, you are mass-transfer limited.

-

The Fix: Use a gas-entrainment impeller or increase pressure (balloon

50 psi Parr shaker).

Module B: Extrinsic Poisoning (Contaminants)

Q: The reaction never started. The starting material is untouched even after 24 hours. A: This indicates Extrinsic Poisoning (poison entering with the starting material). The most likely culprit is Sulfur . Did you synthesize the precursor using a sulfur reagent (e.g., thiophenol, thioether, or a reaction in DMSO)? Even ppb levels of sulfur can permanently deactivate Pd active sites by forming strong Pd-S bonds [2].

-

The Fix:

-

Wash the Precursor: Perform a wash with aqueous

or bleach (if stable) to oxidize/remove sulfur traces. -

Scavenge: Add activated carbon to the starting material solution, stir for 1 hour, and filter before adding the Pd catalyst.

-

Change Catalyst: Switch to Pearlman’s Catalyst (

) . It is generally more robust against minor sulfur impurities than standard Pd/C [3].

-

Q: Can I use Pyridine as a solvent? A: Absolutely Not. While pyridine is a common solvent for acylations, it is a catalyst poison for hydrogenation. It competes for Pd sites. If your precursor contains residual pyridine or triethylamine from a previous step, it will inhibit the reaction.

-

The Fix: Ensure the starting material is dried thoroughly or washed with dilute acid to remove volatile amine bases before hydrogenation.

Part 3: Optimized Experimental Protocols

To ensure reproducibility, we recommend the following validated workflows.

Protocol A: Standard Acid-Promoted Hydrogenolysis

Best for clean starting materials free of sulfur.

| Parameter | Specification | Notes |

| Catalyst | 10% Pd/C (50% water wet) | Wet catalyst reduces fire hazard. |

| Loading | 5–10 wt% relative to substrate | Increase to 20% for difficult cases. |

| Solvent | MeOH or EtOH | High |

| Promoter | Acetic Acid (1.1 equiv) | CRITICAL STEP. Prevents amine poisoning. |

| Pressure | 1 atm (Balloon) to 3 bar | Higher pressure speeds up kinetics. |

| Temp | RT to 40°C | Do not exceed 50°C to avoid side reactions. |

Step-by-Step:

-

Dissolve 4-Cbz-aminopiperidine (1.0 g) in MeOH (10 mL).

-

Add Glacial Acetic Acid (1.1 equiv).

-

Under Argon/Nitrogen flow, add 10% Pd/C (100 mg, wet).

-

Purge with

(vacuum/fill cycles x3). -

Stir vigorously (>800 RPM).

-

Monitor by LCMS (look for disappearance of SM peak). Note: TLC is difficult due to the polarity of the amine product.

Protocol B: Transfer Hydrogenation (The "Robust" Method)

Best for when

Theory: Uses Ammonium Formate as the hydrogen source.[1][2] It decomposes into

Step-by-Step:

-

Dissolve substrate in MeOH.[3]

-

Add Ammonium Formate (3–5 equiv) .

-

Add 10% Pd/C (10 wt%).[4]

-

Heat to Reflux (65°C) for 1–4 hours.

-

Caution: This generates gas rapidly. Ensure open venting through a condenser.

Part 4: The Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific failure mode.

Figure 2: Diagnostic workflow for Cbz-hydrogenolysis failures.

References

-

Master Organic Chemistry. (2022). Amine Protection and Deprotection: The Cbz Group.[1][2][3][4][5][6][7]Link

-

Morressier. (2019). General solution to amine and heterocycle poisoning during Pd catalysis.[8]Link

-

Curly Arrow. (2010).[5] Catalytic Hydrogenation Tips: Pearlman's Catalyst and Acetic Acid.[5]Link

-

ResearchGate Protocol. (2017). Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) using Ammonium Formate.[1]Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis [morressier.com]

Technical Support Center: Synthesis of 4-Cbz-Aminopiperidine

Welcome to the technical support center for the synthesis of benzyl 4-aminopiperidine-1-carboxylate (4-Cbz-aminopiperidine). This critical building block is fundamental in the development of numerous pharmaceutical agents, making the optimization of its synthesis a key priority for medicinal and process chemists. This guide provides in-depth, troubleshooting-focused answers to common challenges encountered during its preparation, grounded in mechanistic principles and practical, field-tested advice.

Section 1: Reaction Setup & Reagent Integrity

FAQ 1: My yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-aminopiperidine starting material. What are the likely causes?

This is a classic issue often rooted in the quality and handling of the reagents or suboptimal reaction conditions. Let's break down the primary culprits.

A. Compromised Benzyl Chloroformate (Cbz-Cl)

-

The "Why": Benzyl chloroformate is a highly reactive acylating agent, but it is also notoriously sensitive to moisture.[1][2] It readily hydrolyzes to form benzyl alcohol and HCl, and can also decompose to benzyl chloride and CO2, especially when in contact with water or metal impurities.[2][3][4] If your Cbz-Cl has been improperly stored or is from an old bottle, a significant portion may have decomposed, leading to an effective sub-stoichiometric amount being added to your reaction.

-

Troubleshooting Steps:

-

Use Fresh Reagent: Always use a fresh bottle of Cbz-Cl or one that has been recently opened and stored under an inert atmosphere (e.g., argon or nitrogen).

-

Check for Degradation: Degraded Cbz-Cl often appears cloudy or may have solid precipitates. The presence of a strong benzyl chloride odor is also an indicator.

-

Proper Storage: Store Cbz-Cl refrigerated (2-8°C) and tightly sealed with parafilm to minimize exposure to atmospheric moisture.[1][3]

-

B. Inadequate Base or Incorrect pH

-

The "Why": The reaction of 4-aminopiperidine with Cbz-Cl is a Schotten-Baumann reaction, which generates one equivalent of hydrochloric acid (HCl).[5][6] This HCl will immediately protonate the unreacted amine starting material, rendering it non-nucleophilic and effectively stopping the reaction.[6] The role of the base is to neutralize this generated acid, keeping the amine nucleophile free to react.[6] If the base is insufficient or its strength is inadequate to maintain the optimal pH, the reaction will stall. For many Cbz protections, a pH range of 8-10 is ideal.[7]

-

Troubleshooting Steps:

-

Ensure Stoichiometry: Use at least 2.0 equivalents of a suitable base if starting from the free amine, or 3.0 equivalents if starting from a salt like 4-aminopiperidine dihydrochloride.

-

Monitor pH: If using an aqueous biphasic system (e.g., Dioxane/Water), you can monitor the pH of the aqueous layer and add more base as needed to maintain it in the 9-10 range.

-

Consider a Buffered System: For sensitive substrates, a bicarbonate/carbonate buffer system can be effective at maintaining the desired pH range throughout the reaction.[7]

-

C. Poor Solubility

-

The "Why": 4-Aminopiperidine, especially as a salt, may have limited solubility in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) alone. If the starting material is not fully dissolved, the reaction becomes heterogeneous and the rate will be dramatically reduced, leading to incomplete conversion.

-

Troubleshooting Steps:

-

Use a Biphasic System: A mixture of an organic solvent like DCM or Dioxane with an aqueous base solution (e.g., Na2CO3) is often highly effective. The amine salt dissolves in the aqueous layer, deprotonates at the interface, and the resulting free amine is extracted into the organic layer where it reacts with the Cbz-Cl.

-